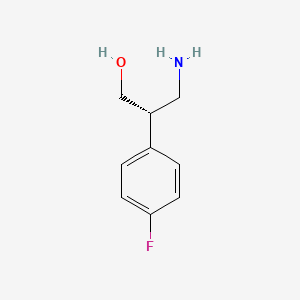
cis-Dimethyl cyclobutane-1,2-dicarboxylate
Overview
Description
Cis-Dimethyl cyclobutane-1,2-dicarboxylate is a chemical compound with the molecular formula C8H12O4 . It contains a total of 24 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, and 2 aliphatic esters .
Synthesis Analysis
A scalable synthesis of cis-Dimethyl cyclobutane-1,2-dicarboxylate has been reported . The synthetic approach builds a foundation for investigating the properties and applications of this useful diacid .Molecular Structure Analysis
The molecular structure of cis-Dimethyl cyclobutane-1,2-dicarboxylate includes a four-membered cyclobutane ring with two methyl ester groups attached . It contains a total of 24 atoms, including 12 Hydrogen atoms, 8 Carbon atoms, and 4 Oxygen atoms .Physical And Chemical Properties Analysis
Cis-Dimethyl cyclobutane-1,2-dicarboxylate has a molecular weight of 172.17800 . It has a density of 1.177g/cm3 and a boiling point of 224.8ºC at 760mmHg .Scientific Research Applications
Organic Synthesis and Structural Revision : "cis-Dimethyl cyclobutane-1,2-dicarboxylate" is used in the total synthesis and structural revision of natural products like piperarborenine B and D. This involves a new preparation method from commercially available materials and a controlled installation of distinct aryl rings using cyclobutane C-H arylation (Gutekunst & Baran, 2011).
Reaction Studies : The compound is involved in various reaction studies, such as its unexpected formation with dimethylthioketene cycloadducts (Mlostoń et al., 2002), and its role in the photochemical reactions of aromatic compounds (Pac et al., 1987).
Photochemistry : It's used in computational reference data for the photochemistry of cyclobutane pyrimidine dimers, which are major classes of UV-induced carcinogenic DNA photoproducts (Barbatti, 2014).
Material Science Applications : In sustainable material synthesis, a derivative of "cis-Dimethyl cyclobutane-1,2-dicarboxylate" has been used to create green polymers and cross-linkers for biobased epoxies, showcasing its utility in the development of sustainable materials (Wang et al., 2018).
Medicinal Chemistry : In the context of anticancer drug development, its derivatives have been studied for reactions with various agents, contributing to our understanding of drug mechanisms and potential therapeutic applications (Frey et al., 1993).
properties
IUPAC Name |
dimethyl (1R,2S)-cyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPHXFVXUXMCLE-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dimethyl cyclobutane-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,4R,5R,7R,8R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B8086817.png)

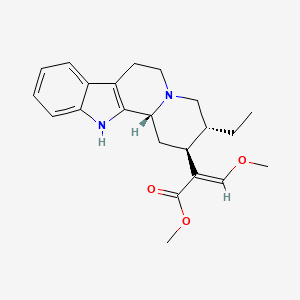
![(2R,3R,4R)-4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal](/img/structure/B8086830.png)
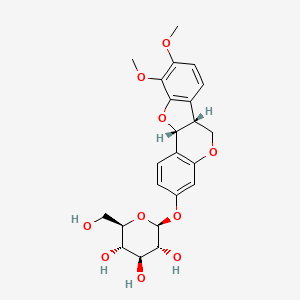
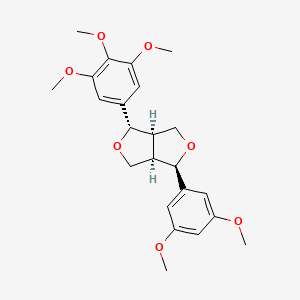
![(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B8086846.png)
![1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-5-bromo-1,2,4-triazole-3-carboxylic acid](/img/structure/B8086861.png)
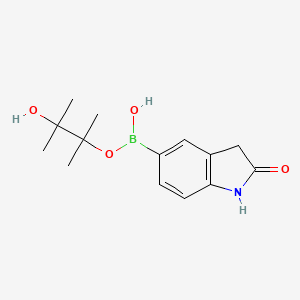
![7-Tert-butyl-2,4-dichloropyrrolo[2,3-d]pyrimidine](/img/structure/B8086876.png)
